Orthogonal Stability: Cbz Group is Stable to Acid Cleavage Unlike Boc Groups
The Cbz protecting group in Z-Phe-OEt provides a critical orthogonal stability profile. It is stable to the acidic conditions (e.g., TFA in DCM) used to remove Boc protecting groups. Conversely, the Cbz group can be selectively removed via catalytic hydrogenolysis without affecting acid-sensitive Boc or base-sensitive Fmoc groups. This allows for non-interfering, sequential deprotection in complex syntheses . This is a fundamental binary differentiator compared to analogs like Boc-Phe-OEt, which is rapidly cleaved by concentrated strong acids .
| Evidence Dimension | Stability under Acidic Deprotection Conditions (e.g., 1-50% TFA in DCM) |
|---|---|
| Target Compound Data | Stable; Cbz group is not cleaved. |
| Comparator Or Baseline | Boc-Phe-OEt: Labile; Boc group is rapidly cleaved. |
| Quantified Difference | Orthogonal (Stable vs. Labile) |
| Conditions | Standard acidic Boc-deprotection conditions (TFA/DCM mixtures). |
Why This Matters
This orthogonality is essential for multi-step peptide synthesis, enabling synthetic routes that are impossible with single-protecting-group strategies.
